5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features a pyrrole ring substituted with a cyclohexyl group at the 5-position and a methyl group at the 3-position, along with a carboxylic acid functional group at the 2-position . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexylamine with 3-methyl-2,5-dioxo-pyrrolidine can yield the desired product through a cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexyl and methyl groups provide hydrophobic interactions that can enhance binding affinity and specificity .
Comparison with Similar Compounds
5-Cyclohexyl-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyclohexyl group at the 5-position.
1H-Pyrrole-2-carboxylic acid: Lacks both the cyclohexyl and methyl groups
Uniqueness: 5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both cyclohexyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-10(13-11(8)12(14)15)9-5-3-2-4-6-9/h7,9,13H,2-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNRXRGBWTFPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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